BenchChemオンラインストアへようこそ!

(1-methyl-4-nitro-1H-imidazol-5-yl)methanol

Nitroimidazole Reduction Potential Hypoxia-Selective Activation Nitroreductase Substrate

(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol is a 4-nitroimidazole derivative bearing a hydroxymethyl group at the 5-position of the imidazole ring. With molecular formula C₅H₇N₃O₃ and molecular weight 157.13 g/mol, it is primarily utilized as a versatile heterocyclic intermediate in the synthesis of hypoxia-selective radiosensitizers, nitroimidazole-based antibiotics, and prodrug candidates.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 85012-71-1
Cat. No. B3194500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-4-nitro-1H-imidazol-5-yl)methanol
CAS85012-71-1
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1CO)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h3,9H,2H2,1H3
InChIKeyMDAUBBLPTALUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1): Key Nitroimidazole Intermediate for Radiosensitizer & Prodrug Synthesis


(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol is a 4-nitroimidazole derivative bearing a hydroxymethyl group at the 5-position of the imidazole ring . With molecular formula C₅H₇N₃O₃ and molecular weight 157.13 g/mol, it is primarily utilized as a versatile heterocyclic intermediate in the synthesis of hypoxia-selective radiosensitizers, nitroimidazole-based antibiotics, and prodrug candidates . The compound features a distinctive combination of a nitro group at position 4 and a primary alcohol at position 5, a regiochemical arrangement that directly determines its reduction potential, metabolic stability, and downstream synthetic utility relative to isomeric nitroimidazole analogs [1].

Why (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol Cannot Be Substituted by In-Class Nitroimidazoles


Generic substitution among nitroimidazole derivatives is precluded by the interplay of three critical structural determinants: the nitro group position (4‑ vs 5‑nitro), the N‑methylation status, and the presence of the hydroxymethyl handle. 4‑Nitroimidazoles exhibit a more negative one‑electron reduction potential than their 5‑nitro isomers [1], directly affecting enzymatic activation by nitroreductases and hypoxia‑selective cytotoxicity profiles [1][2]. Furthermore, N‑methylation alters voltammetric reduction susceptibility and stabilizes the nitro radical anion, as demonstrated for 1-methyl‑4‑nitroimidazole derivatives versus their demethylated counterparts [2]. The 5‑hydroxymethyl group provides a unique functionalization site for prodrug conjugation (e.g., carbamate, phosphoramidate, or sulfanyl linkages) that is absent in simple 4‑nitroimidazoles [3]. Consequently, compounds such as metronidazole (5‑nitro), 1‑methyl‑4‑nitroimidazole (lacking the alcohol), or the positional isomer (1‑methyl‑5‑nitroimidazol‑4‑yl)methanol cannot serve as interchangeable alternatives without altering reduction potential, bioconjugation chemistry, and resultant biological selectivity.

Quantitative Evidence Differentiating (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol from Its Closest Analogs


Reduction Potential: 4-Nitro Regioisomer Exhibits More Negative E₁₇ Than 5-Nitro Analogs

Cyclic voltammetric studies directly comparing 4‑nitroimidazoles and 5‑nitroimidazoles demonstrate that the 4‑nitro isomer possesses a more negative one‑electron reduction potential than its 5‑nitro counterpart [1]. In the broader series evaluated by pulse radiolysis, 4‑nitroimidazoles are consistently weaker oxidants than both 2‑nitro and 5‑nitro analogs, with E₇¹ values shifted to more negative potentials [2]. This property of the target compound's 4‑nitro core reduces susceptibility to non‑specific reduction in normoxic mammalian cells—a key factor for hypoxia‑selective prodrug design.

Nitroimidazole Reduction Potential Hypoxia-Selective Activation Nitroreductase Substrate

Toxicity Profile: 4-Nitroimidazoles Show Reduced Toxicity Compared to 5-Nitro Derivatives

A comprehensive review in HETEROCYCLES establishes that compounds bearing a nitro group at position 5 are usually more active but concomitantly more toxic than the corresponding 4‑nitro‑derivatives [1]. This class‑level evidence is supported by in vivo data on azathioprine, where the S‑(1‑methyl‑4‑nitro‑1H‑imidazol‑5‑yl) moiety—derived directly from the target alcohol—imparts greater safety to thiopurine drugs by decreasing toxicity without affecting potency [2].

Nitroimidazole Toxicity Mutagenicity Safety Index

Melting Point Differentiation: Hydroxymethyl Substituent Drastically Elevates Thermal Stability Versus Parent 4-Nitroimidazole

The target compound exhibits a melting point of 239–240 °C (from chloroform/ethanol) , which is substantially higher than the parent 1‑methyl‑4‑nitroimidazole (mp 134–135 °C reported, or 141–142 °C depending on recrystallization solvent) [1]. This ~100 °C elevation in melting point upon introduction of the hydroxymethyl group reflects increased intermolecular hydrogen‑bonding capacity and symmetry, providing a more crystalline, higher‑purity isolable intermediate.

Thermal Analysis Crystallinity Purification

Distinct Lipophilicity: More Hydrophilic than Metronidazole, Tuning Pharmacokinetic Distribution

The octanol/water partition coefficient (LogP) of the target compound is reported as −1.4 [1], indicating significant hydrophilicity. In contrast, metronidazole—the prototypical 5‑nitroimidazole antibiotic—has a LogP of approximately −0.02 to −0.1 [2]. This >1.3 log‑unit difference shifts the target compound toward lower membrane permeability but higher aqueous solubility, which is advantageous for conjugation to polar macromolecules or for renal clearance modulation.

Lipophilicity LogP Drug-Likeness

Synthetic Versatility: Hydroxymethyl Group Enables Unique Conjugation Chemistry Absent in Non-Hydroxylated Analogs

The 5‑hydroxymethyl group of the target compound can be oxidized to the corresponding 4‑formyl‑5‑nitroimidazole in 40% yield [1], providing access to aldehydes for further derivatization. More importantly, the alcohol serves as a conjugation site for carbamate prodrugs, where the compound is directly used to form nitroheterocyclic carbamate prodrugs of phenylenediamine mustard and amino‑seco‑CBI‑TMI for nitroreductase‑mediated gene‑directed enzyme prodrug therapy (GDEPT) . In contrast, 1‑methyl‑4‑nitroimidazole (CAS 3034-41-1) lacks this functional handle, restricting its synthetic applications.

Prodrug Conjugation Carbamate Synthesis Functional Handle

N-Methylation Stabilizes Nitro Radical Anion: Distinction from Demethylated 4-Nitroimidazole Analogs

Voltammetric studies on 4‑nitroimidazole derivatives show that the N‑methyl‑substituted derivative (M‑4‑NImOH, structurally analogous to the target compound) is always more easily reduced than the demethylated species (H‑4‑NImOH) in all tested media (Britton‑Robinson/ethanol, DMF/citrate, and pure DMF) [1]. Furthermore, the nitro radical anion generated from the methyl‑substituted derivative is more stable than that from the demethylated species [1]. This N‑methylation effect is a critical differentiator from non‑methylated 4‑nitroimidazole‑5‑methanol (CAS 81246-35-7).

Radical Stability Voltammetric Behavior Electron Affinity

Optimal Application Scenarios for (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol Based on Quantitative Evidence


Hypoxia-Selective Prodrug Design (GDEPT / ADEPT)

The compound's 4‑nitro regiochemistry confers a more negative reduction potential than 5‑nitro analogs [1], enabling selective activation under hypoxic conditions. The 5‑hydroxymethyl group serves as the conjugation site for carbamate prodrugs, as demonstrated with phenylenediamine mustard and amino‑seco‑CBI‑TMI payloads [2]. Researchers developing nitroreductase‑mediated gene‑directed enzyme prodrug therapy (GDEPT) should prioritize this scaffold over 5‑nitroimidazole alcohols, which exhibit less favorable reduction potentials and consequently poorer hypoxia selectivity.

Synthesis of Safer Immunosuppressive Prodrugs (Azathioprine-type Conjugates)

In in vivo arthritis models, the S‑(1‑methyl‑4‑nitro‑1H‑imidazol‑5‑yl) moiety—accessible via the target alcohol—imparts greater safety by decreasing toxicity while preserving potency (ED₅₀ 0.8–2 µM in vitro) [3]. This established safety advantage over 6‑mercaptopurine and 5‑nitroimidazole‑based conjugates [4] makes this compound the preferred intermediate for medicinal chemistry teams optimizing thiopurine prodrugs.

Process Chemistry Requiring High-Purity Crystalline Intermediates

With a melting point of 239–240 °C—approximately 100 °C higher than the non‑hydroxylated parent 1‑methyl‑4‑nitroimidazole —this compound offers superior crystallinity and ease of purification by recrystallization. Process development groups scaling up nitroimidazole-based syntheses will benefit from reduced purification burden and enhanced batch-to-batch consistency compared to lower-melting analogs.

Aqueous-Phase Bioconjugation and Hydrophilic Linker Chemistry

The experimentally determined LogP of −1.4 indicates substantially greater hydrophilicity than metronidazole (LogP ≈ −0.02) [5]. This property is advantageous for bioconjugation strategies requiring aqueous solubility, such as antibody‑drug conjugate linker design or hydrophilic polymer conjugation, where more lipophilic nitroimidazole alternatives would exhibit aggregation or precipitation issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.